molecular formula C8H9N3O4 B3427741 Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- CAS No. 617710-55-1

Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)-

Cat. No.: B3427741
CAS No.: 617710-55-1
M. Wt: 211.17 g/mol
InChI Key: USMLPLKAUZIPIG-RXMQYKEDSA-N
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Description

Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- is a chemical compound with the molecular formula C8H9N3O4. It is characterized by the presence of a benzenemethanamine core with alpha-methyl and 3,5-dinitro substituents. This compound is known for its chiral nature, with the (alphaR)- configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- typically involves the nitration of alpha-methylbenzenemethanamine. The nitration process introduces nitro groups at the 3 and 5 positions of the benzene ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.

    Reduction: The nitro groups in the compound can be reduced to amine groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitrobenzenemethanamine derivatives.

    Reduction: Formation of diamine derivatives.

    Substitution: Formation of halogenated benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups and amine functionality play crucial roles in its binding affinity and reactivity. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

  • Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaS)-
  • Benzenemethanamine, alpha-methyl-3,5-dinitro-, (betaR)-
  • Benzenemethanamine, alpha-methyl-3,5-dinitro-, (betaS)-

Comparison: Benzenemethanamine, alpha-methyl-3,5-dinitro-, (alphaR)- is unique due to its specific chiral configuration, which can influence its reactivity and interaction with biological targets. Compared to its (alphaS)- isomer, the (alphaR)- configuration may exhibit different pharmacological properties and binding affinities. The presence of nitro groups at the 3 and 5 positions also distinguishes it from other benzenemethanamine derivatives, affecting its chemical behavior and applications.

Properties

IUPAC Name

1-(3,5-dinitrophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-5(9)6-2-7(10(12)13)4-8(3-6)11(14)15/h2-5H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USMLPLKAUZIPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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